

Spectroscopic Profile of (2-methylpyridin-3-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-methylpyridin-3-yl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-methylpyridin-3-yl)methanol**. Due to the limited availability of published experimental spectra, this document combines predicted data with expected characteristic values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **(2-methylpyridin-3-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **(2-methylpyridin-3-yl)methanol** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.3 - 8.5	Doublet	1H	H6 (Pyridine ring)
~7.5 - 7.7	Doublet	1H	H4 (Pyridine ring)
~7.1 - 7.3	Doublet of Doublets	1H	H5 (Pyridine ring)
~4.7	Singlet	2H	-CH ₂ OH
~2.5	Singlet	3H	-CH ₃
Variable	Broad Singlet	1H	-OH

Table 2: Predicted ¹³C NMR Data for **(2-methylpyridin-3-yl)methanol** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~157 - 159	C2 (Pyridine ring)
~147 - 149	C6 (Pyridine ring)
~136 - 138	C4 (Pyridine ring)
~132 - 134	C3 (Pyridine ring)
~121 - 123	C5 (Pyridine ring)
~62 - 64	-CH ₂ OH
~22 - 24	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **(2-methylpyridin-3-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H stretch (alcohol)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 3000	Medium	C-H stretch (aliphatic)
1580 - 1610	Medium-Strong	C=C and C=N stretching (pyridine ring)
1400 - 1500	Medium	C-H bending (aliphatic)
1000 - 1250	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(2-methylpyridin-3-yl)methanol**[\[1\]](#)

m/z	Adduct	Predicted CCS (Å²)
124.07569	[M+H] ⁺	122.5
146.05763	[M+Na] ⁺	131.3
122.06113	[M-H] ⁻	123.9
141.10223	[M+NH ₄] ⁺	143.2
162.03157	[M+K] ⁺	129.5
106.06567	[M+H-H ₂ O] ⁺	116.8
123.06786	[M] ⁺	122.1

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **(2-methylpyridin-3-yl)methanol** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Technique: A standard one-dimensional proton NMR experiment is performed.
- Parameters:
 - Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).
 - Relaxation delay: 1-5 seconds.
 - Pulse width: Calibrated for a 90° pulse.

^{13}C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
- Technique: A standard one-dimensional carbon-13 NMR experiment with proton decoupling is performed.
- Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation delay: 2-10 seconds (longer delays may be needed for quaternary carbons).
 - Pulse width: Calibrated for a 90° pulse.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

- A small amount of **(2-methylpyridin-3-yl)methanol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- If the sample is a solid, a few drops of a volatile solvent (e.g., chloroform or methanol) can be added to dissolve the sample, and the solvent is then evaporated to leave a thin film.
- The plates are pressed together to create a thin, uniform liquid film.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure:
 - A background spectrum of the empty sample holder (or the salt plates) is recorded.
 - The prepared sample is placed in the spectrometer's sample compartment.
 - The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of **(2-methylpyridin-3-yl)methanol** is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.
- The solution is then further diluted to approximately 1-10 $\mu\text{g/mL}$.

Data Acquisition (Electrospray Ionization - ESI):

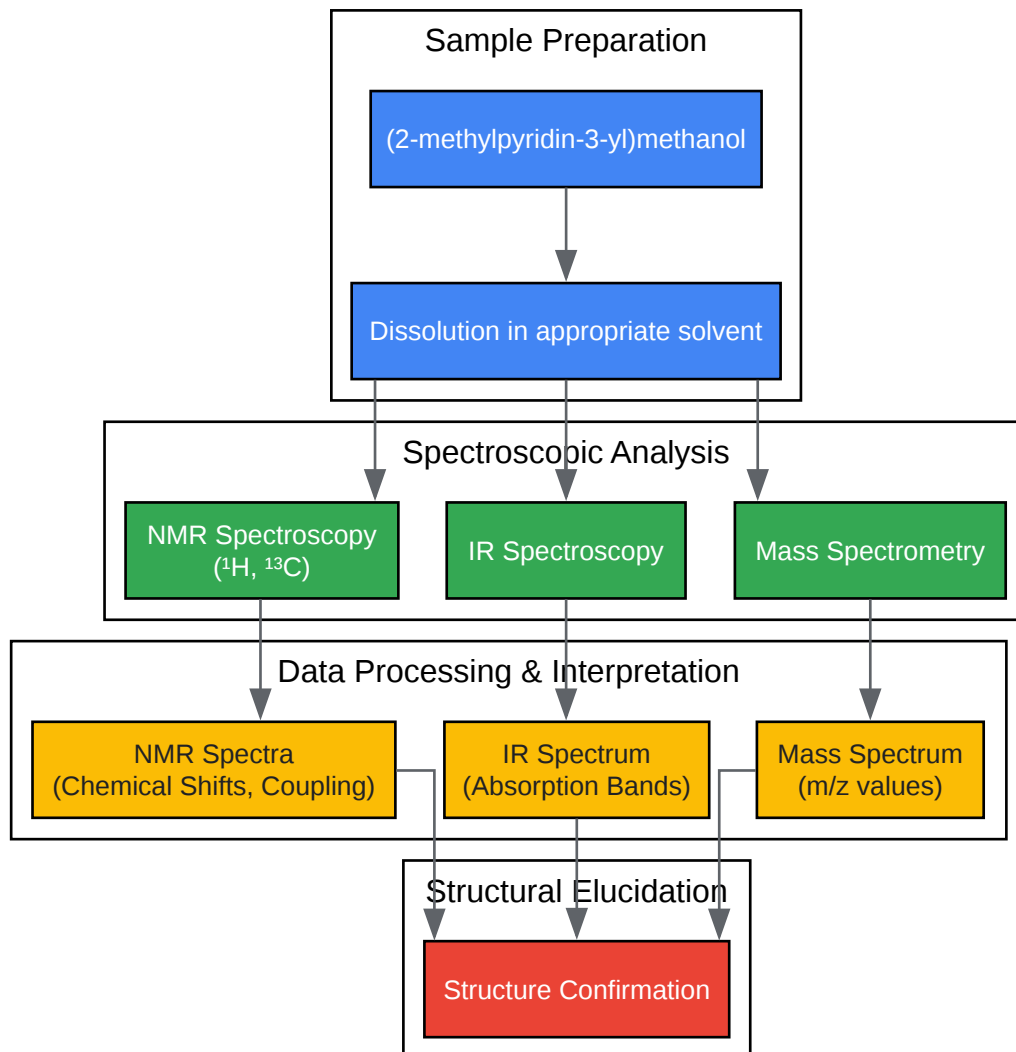
- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

- Procedure:
 - The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - The sample is ionized in the ESI source, typically forming protonated molecules $[M+H]^+$ in positive ion mode or deprotonated molecules $[M-H]^-$ in negative ion mode.
 - The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **(2-methylpyridin-3-yl)methanol**.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general stages of spectroscopic analysis.

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References

- 1. PubChemLite - (2-methylpyridin-3-yl)methanol (C₇H₉NO) [pubchemlite.lcsb.uni.lu]
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